2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid
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Overview
Description
2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and oxazole rings. These structures are known for their significant biological activities and therapeutic potential. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate amines and carboxylic acids under reflux conditions .
Industrial Production Methods: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, such as gold or platinum, to facilitate the cyclization reactions under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism by which 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds like valdecoxib and leflunomide, which also contain the isoxazole ring, are known for their anti-inflammatory and immunosuppressive properties.
Oxazole Derivatives: Compounds like oxadiazoles, which share the oxazole ring, are known for their antimicrobial and anticancer activities.
Uniqueness: 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid is unique due to the combination of both isoxazole and oxazole rings in its structure, which imparts a diverse range of biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H6N2O4 |
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Molecular Weight |
194.14 g/mol |
IUPAC Name |
5-methyl-2-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c1-4-6(8(11)12)9-7(14-4)5-2-3-13-10-5/h2-3H,1H3,(H,11,12) |
InChI Key |
JKSACRIQYVMHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=NOC=C2)C(=O)O |
Origin of Product |
United States |
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